N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide
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Overview
Description
N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide is an organic compound with a complex structure that includes a butyl group, a chlorophenoxy group, an ethyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-chlorophenyl butyl ether. This intermediate is then reacted with ethylamine and 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-(4-chlorophenoxy)-N-(2-hydroxyethyl)propanamide
- (2S)-N-butyl-2-[4-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamido]butanamide
Uniqueness
N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C16H24ClNO2/c1-5-7-12-18(6-2)15(19)16(3,4)20-14-10-8-13(17)9-11-14/h8-11H,5-7,12H2,1-4H3 |
InChI Key |
LIWURFLDXZCIAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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